molecular formula C11H10N5+ B14257033 Pyridinium, 1-(9-methyl-9H-purin-6-yl)- CAS No. 189696-42-2

Pyridinium, 1-(9-methyl-9H-purin-6-yl)-

Cat. No.: B14257033
CAS No.: 189696-42-2
M. Wt: 212.23 g/mol
InChI Key: XYDPVXCSQDTMSU-UHFFFAOYSA-N
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Description

Pyridinium, 1-(9-methyl-9H-purin-6-yl)-, is a heterocyclic compound featuring a pyridinium cation linked to a 9-methylpurine moiety at the 6-position. The pyridinium group introduces a positive charge, enhancing solubility in polar solvents, while the 9-methyl substituent on the purine ring may confer metabolic stability by hindering enzymatic degradation pathways .

Properties

CAS No.

189696-42-2

Molecular Formula

C11H10N5+

Molecular Weight

212.23 g/mol

IUPAC Name

9-methyl-6-pyridin-1-ium-1-ylpurine

InChI

InChI=1S/C11H10N5/c1-15-8-14-9-10(15)12-7-13-11(9)16-5-3-2-4-6-16/h2-8H,1H3/q+1

InChI Key

XYDPVXCSQDTMSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2[N+]3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves the introduction of pyridinium moieties into the propane-1,3-diol fragment at the N(9) position of purine. This process enhances the solubility of the compound in water.

Industrial Production Methods: Industrial production methods for pyridinium salts often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinium salts and their corresponding pyridine derivatives .

Scientific Research Applications

Pyridinium, 1-(9-methyl-9H-purin-6-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also participate in redox reactions, influencing cellular processes through its oxidative and reductive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between Pyridinium, 1-(9-methyl-9H-purin-6-yl)-, and analogous purine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Pyridinium, 1-(9-methyl-9H-purin-6-yl)- Pyridinium (1), Methyl (9) C₁₀H₁₀N₆⁺ 214.23 Enhanced solubility, potential ionic interactions
9-Phenyl-9H-purin-6-amine Phenyl (9), Amine (6) C₁₁H₉N₅ 211.22 Lipophilic, nucleobase analog
9H-Purine, 6-(1H-imidazol-1-yl)-9-methyl Imidazole (6), Methyl (9) C₉H₈N₆ 200.20 Hydrogen bonding capacity, heterocyclic reactivity
6-[2-Acetoxy-4-fluorophenyl]-9-allylpurine Acetoxy-fluorophenyl (6), Allyl (9) C₁₆H₁₂FN₅O₂ 325.29 Steric bulk, potential prodrug applications
6-(Piperidin-1-yl)-9-allylpurine Piperidinyl (6), Allyl (9) C₁₃H₁₈N₆ 258.32 Basic nitrogen, receptor-targeting potential

Physicochemical Properties

  • Solubility : The pyridinium group in the target compound enhances aqueous solubility compared to neutral analogs like 9-phenylpurines, which are more lipophilic .
  • Electronic Effects : The electron-deficient pyridinium moiety may increase electrophilicity at the purine ring, contrasting with electron-donating groups (e.g., piperidinyl in ) that enhance nucleophilicity.
  • Stability : The 9-methyl group likely reduces metabolic degradation, similar to 9-allylpurines, which resist dealkylation .

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